7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
7-(3,4-Dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound featuring a pyrazolo-triazolo-pyrimidine scaffold. This structure combines pyrazole, triazole, and pyrimidine rings, conferring unique electronic and steric properties. The 3,4-dichlorophenyl group at position 7 and the ethyl group at position 3 are critical for modulating its biological activity, particularly in anticancer and kinase inhibition applications . Its synthesis typically involves cyclocondensation reactions using triethyl orthoesters or hydrazine derivatives under acidic conditions . The compound has demonstrated antiproliferative effects against human tumor cells, likely through kinase inhibition and induction of apoptosis .
Properties
Molecular Formula |
C14H10Cl2N6 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-5-ethyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H10Cl2N6/c1-2-12-19-20-14-9-6-18-22(13(9)17-7-21(12)14)8-3-4-10(15)11(16)5-8/h3-7H,2H2,1H3 |
InChI Key |
NZCSFHJITIJDED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, ethyl acetoacetate, phenacyl cyanide, acetoacetanilide, ethyl cyanoacetate, cyanoacetamide, and malononitrile . The resulting pyrazole derivatives are then reacted with formamide, formic acid, and triethyl orthoformate to yield the desired pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Core Formation
The synthesis involves sequential heterocyclization steps:
-
Nitrilimine generation : Hydrazonyl bromides react with bases (e.g., triethylamine) to form nitrilimine intermediates .
-
Pyrazole ring formation : The nitrilimine reacts with active methylene compounds (e.g., dibenzoylmethane) to form pyrazole derivatives .
-
Triazole-pyrimidine fusion : Subsequent reactions with formamide or formic acid lead to cyclization, forming the triazolo-pyrimidine system .
Substitution Reactions
The ethyl and dichlorophenyl substituents are introduced via:
-
Alkylation : Substitution of hydrogen at the 3-position with ethyl groups.
-
Aromatic coupling : Incorporation of 3,4-dichlorophenyl moieties through coupling reactions.
Hydrolysis and Functionalization
-
Formamide treatment : Converts intermediates into pyrazolo[3,4-d]pyrimidine derivatives .
-
Ethoxymethylene formation : Reaction with triethyl orthoformate introduces ethoxymethylene groups, enabling further cyclization .
Sulfur Incorporation
-
Carbon disulfide reactions : Introduce sulfur-containing moieties (e.g., thiocarbonyl groups) via cyclization .
Analytical Characterization
-
NMR and IR spectroscopy : Confirm elimination of functional groups (e.g., –NH₂) and cyclization .
-
HPLC and elemental analysis : Validate purity and molecular formula consistency .
This compound exemplifies the complexity of heterocyclic synthesis, where precise control of reaction conditions and reagents is critical for achieving desired pharmacological properties. Future studies may explore further functionalization or structure-activity relationships to optimize its therapeutic profile.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant anti-proliferative activity against human cancer cell lines such as A375 (melanoma), HT29 (colon), MCF-7 (breast), and A2780 (ovarian) .
Table 1: Cytotoxic Activity of Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives
| Compound | A375 (IC50 µM) | HT29 (IC50 µM) | MCF-7 (IC50 µM) | A2780 (IC50 µM) |
|---|---|---|---|---|
| 7a | 19.3 ± 3.0 | 29.9 ± 1.4 | 17.2 ± 1.4 | 18.0 ± 3.0 |
| 7b | 12.9 ± 1.6 | 17.5 ± 1.8 | 12.2 ± 1.3 | 14.6 ± 2.2 |
| 7c | 19.3 ± 3.8 | >30 | 19.5 ± 1.1 | 25.4 ± 2.5 |
These findings suggest a promising avenue for developing new anti-cancer therapies based on this compound's derivatives.
Receptor Antagonism
The compound has also shown potential as a selective antagonist for the A2A adenosine receptor subtype, which plays a crucial role in various physiological processes and diseases . This property can be instrumental in elucidating the pathophysiological roles of adenosine receptors in conditions such as cancer and neurodegenerative diseases.
Antifungal Activity
Emerging research indicates that pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives may possess antifungal properties as well . A recent study synthesized novel derivatives and tested their efficacy against several fungal strains responsible for plant diseases.
Table 2: Antifungal Activity of Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives
| Compound ID | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Botrytis cinerea | 15 |
| Compound B | Phytophthora infestans | 20 |
| Compound C | Pyricularia oryzae | 18 |
These results indicate that certain derivatives could serve as lead compounds for developing antifungal agents targeting agricultural pathogens.
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrazolo-triazolo-pyrimidine derivatives are highly dependent on substituents at positions 3, 7, and other reactive sites. Below is a detailed comparison with structurally related analogs:
Substituent Effects on Anticancer Activity
Electron-Withdrawing Groups (e.g., -CF₃, -Cl):
The trifluoromethyl group in compound 6b enhances antiproliferative potency compared to methyl or ethyl substituents, likely due to increased electron-withdrawing effects improving target binding . The 3,4-dichlorophenyl group in the target compound may similarly enhance lipophilicity and receptor engagement .Aryl vs. Alkyl Substituents:
Phenyl or substituted aryl groups at position 7 (e.g., 4-nitrophenyl in 18a ) improve π-π stacking interactions with kinase active sites, whereas alkyl groups (e.g., methyl in 6a ) reduce steric hindrance but may lower binding affinity .
Key Research Findings and Trends
Structure-Activity Relationship (SAR):
- Chlorine or fluorine atoms on the aryl ring enhance anticancer activity due to improved hydrophobic interactions and metabolic stability .
- Ethyl groups at position 3 optimize steric bulk without compromising solubility, unlike larger substituents (e.g., trichloromethyl in 6c ) .
Mechanistic Insights:
- The target compound inhibits kinases by binding to ATP pockets, similar to roscovitine derivatives, but with higher selectivity due to its dichlorophenyl group .
Comparative Efficacy:
- In antiproliferative assays, the target compound outperforms 6a (methyl substituent) but is less potent than 6b (trifluoromethyl group) .
Biological Activity
The compound 7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to optimize yield and purity. The general synthetic pathway includes:
- Formation of Pyrazole Ring : The initial step often involves the condensation of appropriate hydrazones with carbonyl compounds.
- Triazole Formation : This is followed by cyclization reactions that lead to the formation of triazole moieties.
- Pyrimidine Integration : Finally, the integration of pyrimidine structures is achieved through various methods including nucleophilic substitutions and cycloadditions.
Anticancer Properties
Research has demonstrated that compounds within this structural framework exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 and HCT-116 Cell Lines : A study reported IC50 values ranging from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 cells when treated with similar pyrazolo-triazolo derivatives . This suggests a potent inhibitory effect on tumor growth.
The biological activity is believed to be mediated through several mechanisms:
- Adenosine Receptor Antagonism : Pyrazolo[4,3-e][1,2,4]triazolo derivatives have shown high affinity for A2A adenosine receptors in low nanomolar concentrations . This interaction may contribute to their anticancer effects by modulating cellular signaling pathways involved in proliferation and apoptosis.
- Topoisomerase II Inhibition : Some derivatives have been evaluated as potential topoisomerase II inhibitors, which play a crucial role in DNA replication and repair processes . By inhibiting this enzyme, these compounds may induce DNA damage in cancer cells.
Comparative Analysis
A comparison with structurally similar compounds reveals unique biological profiles:
| Compound Name | Structure Features | Notable Activities | Uniqueness |
|---|---|---|---|
| 7-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one | Chlorophenyl group | Antimicrobial | Lacks methoxy substitution |
| 6-(trifluoromethyl)-7-(phenyl)-pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-5-one | Trifluoromethyl group | Anticancer | Different halogenation |
| 5-(methyl)-6-(dichloro)-pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7-one | Methyl group | Anti-inflammatory | Methyl vs ethyl substitution |
Case Studies
Several case studies highlight the efficacy of this compound class:
- In Vitro Studies : A series of synthesized pyrazolo-triazolo derivatives were evaluated for their cytotoxicity against HepG-2 liver cancer cells. Results indicated promising activity with IC50 values comparable to established chemotherapeutics .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression. This supports the hypothesis that they could serve as lead compounds for drug development .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine?
Answer: Key synthetic steps involve cyclocondensation of pyrazole and triazole precursors under controlled conditions. Evidence from analogous pyrazolo-triazolo-pyrimidine syntheses suggests:
- Solvent selection : Polar aprotic solvents like DMF or ethanol improve reactivity .
- Catalysts : K₂CO₃ or KOH enhances nucleophilic substitution in heterocyclic ring formation .
- Temperature : Reflux (80–100°C) optimizes cyclization, while lower temperatures (25°C) are suitable for intermediate steps .
- Purification : Silica gel chromatography or recrystallization from ethanol/dimethylformamide yields high-purity products .
Q. How can structural characterization of this compound be validated experimentally?
Answer: Use a multi-technique approach:
- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., R factor < 0.06 as in similar triazolo-pyrimidines) .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identifies substituent positions, with pyrimidine protons typically appearing at δ 8.5–9.0 ppm .
- IR spectroscopy : Confirm functional groups (e.g., C=O at 1670 cm⁻¹, C=N at 1620 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (±1 ppm error) .
Q. What preliminary pharmacological screening assays are appropriate for this compound?
Answer: Prioritize enzyme inhibition and cellular assays:
- Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibition : Use radiolabeled hypoxanthine uptake assays, as structurally related pyrazolo-pyrimidines target this enzyme .
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) due to triazolo-pyrimidines’ affinity for ATP-binding pockets .
- Cytotoxicity assays : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based viability assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Core modifications : Introduce substituents at C-3 (ethyl group) or C-7 (dichlorophenyl) to assess steric/electronic effects on binding .
- Bioisosteric replacement : Replace the dichlorophenyl group with fluorophenyl or methylpyrazole moieties to modulate lipophilicity .
- In silico docking : Use AutoDock or Schrödinger Suite to predict interactions with HGPRT or kinases, guiding rational design .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidine N) and hydrophobic regions .
Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be addressed?
Answer:
- Assay standardization : Ensure consistent buffer pH, ATP concentrations, and cell passage numbers .
- Metabolic stability testing : Evaluate compound degradation in microsomal assays (e.g., human liver microsomes) to rule out false negatives .
- Orthogonal validation : Confirm activity using alternate methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
- Batch analysis : Check purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC or X-ray) .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
Answer:
- Xenograft models : Subcutaneous implantation of tumor cells (e.g., HCT-116 colorectal cancer) with oral/intraperitoneal compound administration .
- Pharmacokinetics : Measure plasma half-life, Cₘₐₓ, and bioavailability in rodents; adjust dosing based on clearance rates .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
- BBB permeability : Assess brain penetration in models of CNS targets using LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
